molecular formula C8H6N2OS B1615822 1,3,4-Thiadiazol-2-ol, 5-phenyl- CAS No. 24028-40-8

1,3,4-Thiadiazol-2-ol, 5-phenyl-

Cat. No.: B1615822
CAS No.: 24028-40-8
M. Wt: 178.21 g/mol
InChI Key: WOQMZUMEAUMDOO-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocycles in Academic Research

Nitrogen and sulfur-containing heterocycles are fundamental to the field of medicinal chemistry and materials science. openmedicinalchemistryjournal.comresearchgate.netrsc.org The presence of these heteroatoms within a cyclic structure imparts unique physicochemical properties, including altered reactivity, solubility, and the capacity for hydrogen bonding, which are distinct from their carbocyclic counterparts. researchgate.netnih.gov This has led to their widespread investigation and incorporation into a multitude of applications, ranging from pharmaceuticals to agrochemicals and dyes. openmedicinalchemistryjournal.comresearchgate.net In drug discovery, for instance, over 85% of all biologically active chemical entities contain a heterocyclic fragment, with nitrogen and sulfur-containing rings being prominently featured. nih.gov The ability of these scaffolds to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates makes them invaluable tools for medicinal chemists. nih.gov

Overview of the 1,3,4-Thiadiazole (B1197879) Scaffold and its Importance

Among the various nitrogen-sulfur heterocycles, the 1,3,4-thiadiazole ring system has garnered considerable attention. researchgate.netresearchgate.netsarpublication.com This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a privileged structure in medicinal chemistry. nih.govmdpi.com The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine (B1678525), a core component of nucleic acids, which suggests its potential to interfere with biological processes like DNA replication. mdpi.com Furthermore, the aromaticity of the ring system contributes to its high in vivo stability. rsc.org

Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of pharmacological activities. researchgate.netresearchgate.netmdpi.com The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological effects. researchgate.net Several commercially available drugs, such as the carbonic anhydrase inhibitor Methazolamide and the antibiotic Cefazedone, feature the 1,3,4-thiadiazole core, underscoring its therapeutic relevance. nih.govrsc.org

Contextualizing 1,3,4-Thiadiazol-2-ol (B1281466), 5-phenyl- within Thiadiazole Chemistry

1,3,4-Thiadiazol-2-ol, 5-phenyl- represents a specific example within the vast family of 1,3,4-thiadiazole derivatives. Its structure features a phenyl group at the 5-position and a hydroxyl group at the 2-position of the thiadiazole ring. This compound can exist in tautomeric forms, primarily the -ol form (1,3,4-Thiadiazol-2-ol, 5-phenyl-) and the -thione form (5-phenyl-1,3,4-thiadiazole-2(3H)-thione). The study of such specific derivatives is crucial for understanding the structure-activity relationships (SAR) of the broader class of thiadiazoles.

The synthesis of related compounds, such as 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), often serves as a starting point for the creation of more complex molecules with potential applications in various fields, including the development of new fungicides. researchgate.netresearchgate.net For instance, 5-phenyl-1,3,4-thiadiazol-2-amine can be synthesized through the cyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid. rasayanjournal.co.in Further reactions can then be carried out to introduce different functional groups and explore their impact on the compound's properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24028-40-8

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

5-phenyl-3H-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C8H6N2OS/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11)

InChI Key

WOQMZUMEAUMDOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=O)S2

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)S2

Other CAS No.

24028-40-8

Pictograms

Irritant

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis of 1,3,4 Thiadiazol 2 Ol, 5 Phenyl and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

The structural elucidation of these thiadiazole derivatives is accomplished through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique offers unique insights into the molecular architecture.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the connectivity of atoms in a molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), an analogue of the target compound, the aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.40–8.27 ppm. dergipark.org.trresearchgate.net The amine protons (NH2) present a singlet at approximately δ 7.55 ppm. researchgate.net In some derivatives, the protons of the phenyl ring may exhibit distinct doublet signals, for instance at δ 7.76 and δ 8.02 ppm. nih.gov The exact chemical shifts can be influenced by the solvent and the presence of other functional groups. For example, in a study of N-allyl-(5-phenyl- dergipark.org.trnih.govsemanticscholar.orgthiadiazol-2-yl) amine, the aromatic protons were observed in the range of δ 7.49-7.96 ppm in DMSO-d6. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for 1,3,4-Thiadiazole (B1197879) Analogues

CompoundSolventAromatic Protons (ppm)Other Protons (ppm)
5-Phenyl-1,3,4-thiadiazol-2-amine researchgate.netDMSO-d₆7.40–7.50 (m), 7.95–8.05 (m)7.55 (s, 2H, NH₂)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide nih.govDMSO-d₆7.76 (d, J = 8 Hz), 8.02 (d, J = 8 Hz)3.35 (s, 2H, -CH₂CO-), 3.38 (s, -SH), 3.79 (s, 3H, -OCH₃), 13.1 (brs, NH)
N-allyl-(5-phenyl- dergipark.org.trnih.govsemanticscholar.orgthiadiazol-2-yl) amine researchgate.netDMSO-d₆7.49-7.53 (m, 3H), 7.93-7.96 (m, 2H)4.10 (m, 2H, NCH₂), 5.21 (dd, 1H, =CH₂), 5.32 (dd, 1H, =CH₂), 5.95 (m, 1H, CH=), 8.32 (t, 1H, NH)

¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. In 5-phenyl-1,3,4-thiadiazol-2-amine, the carbon atoms of the thiadiazole ring are typically observed at δ 168.5 (C-2) and δ 155.8 (C-5). researchgate.net The phenyl group carbons resonate in the aromatic region, with the ipso-carbon appearing around δ 131.2 ppm and the other phenyl carbons at approximately δ 129.5, δ 129.1, and δ 126.8 ppm. researchgate.net The specific chemical shifts can vary in analogues depending on the substituents. For instance, in N-allyl-(5-phenyl- dergipark.org.trnih.govsemanticscholar.orgthiadiazol-2-yl) amine, the thiadiazole carbons were found at δ 167.3 (C2) and δ 155.1 (C5). researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for 1,3,4-Thiadiazole Analogues

CompoundSolventThiadiazole Carbons (ppm)Phenyl Carbons (ppm)Other Carbons (ppm)
5-Phenyl-1,3,4-thiadiazol-2-amine researchgate.netDMSO-d₆168.5 (C-2), 155.8 (C-5)131.2, 129.5, 129.1, 126.8-
N-allyl-(5-phenyl- dergipark.org.trnih.govsemanticscholar.orgthiadiazol-2-yl) amine researchgate.netDMSO-d₆167.3 (C2), 155.1 (C5)130.8 (C4'), 129.3 (C2', C6'), 126.6 (C3', C5'), 130.4 (C1')46.5 (NCH₂), 116.6 (=CH₂), 134.8 (CH=)
2-(Ethylthio)-5-(phenylmethyl)-1,3,4-thiadiazole spectrabase.comNot specified165.0, 163.0135.0, 129.0, 128.8, 127.236.0 (CH₂-Ph), 28.0 (S-CH₂), 15.0 (CH₃)

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the heterocyclic ring and any nitrogen-containing functional groups. For N-allyl-(5-phenyl- dergipark.org.trnih.govsemanticscholar.orgthiadiazol-2-yl) amine, the nitrogen atoms of the thiadiazole ring were observed at δ -35.9 (N3) and δ -10.5 (N4) ppm. researchgate.net The exocyclic amino nitrogen resonated at δ -296.8 ppm. researchgate.net These chemical shifts are indicative of the electronic environment and hybridization of the nitrogen atoms.

Table 3: ¹⁵N NMR Spectroscopic Data for a 1,3,4-Thiadiazole Analogue

CompoundSolventThiadiazole Nitrogens (ppm)Exocyclic Nitrogen (ppm)
N-allyl-(5-phenyl- dergipark.org.trnih.govsemanticscholar.orgthiadiazol-2-yl) amine researchgate.netDMSO-d₆-35.9 (N3), -10.5 (N4)-296.8 (NH)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In 5-phenyl-1,3,4-thiadiazol-2-amine, characteristic absorption bands are observed for the N-H stretching of the amine group (around 3275 cm⁻¹), aromatic C-H stretching (around 3060 cm⁻¹), and C=N stretching of the thiadiazole ring (around 1630 cm⁻¹). researchgate.net For N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide, an amide C=O stretching band is seen at 1708 cm⁻¹. nih.gov The presence of a thiol (-SH) group in some analogues is indicated by a weak absorption band. nih.gov

Table 4: IR Spectroscopic Data for 1,3,4-Thiadiazole Analogues (cm⁻¹)

CompoundN-H StretchingC-H Stretching (Aromatic)C=O StretchingC=N Stretching
5-Phenyl-1,3,4-thiadiazol-2-amine researchgate.net3275, 31103060-1630
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide nih.gov31472924, 286217081570
4-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzonitrile derivatives semanticscholar.org-306316871602

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine scaffolds, the absorption maxima (λmax) are typically observed in the ultraviolet region, which is characteristic of π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. researchgate.net For example, a derivative of 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzonitrile showed absorption maxima at 204.0 nm, 225.5 nm, and 296.5 nm in methanol (B129727). semanticscholar.org The position and intensity of these absorption bands can be influenced by the substituents on the phenyl ring and the solvent used. dergipark.org.tr

Table 5: UV-Vis Spectroscopic Data for 1,3,4-Thiadiazole Analogues

CompoundSolventλmax (nm)
4-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzonitrile derivative semanticscholar.orgMethanol204.0, 225.5, 296.5
2-Amino-5-phenyl-1,3,4-thiadiazole tcichemicals.comH₂SO₄ (aq.)267
5-(1-Methyl-2-phenylethenyl)-N-[phenylmethyl]-1,3,4-Thiadiazol-2-amine analogues dergipark.org.trNot specifiedBathochromic shift with electronegative substituents

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the molecular formula of synthesized 1,3,4-thiadiazole derivatives. This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated exact mass of the proposed structure. High-resolution mass spectrometry (HRMS) further offers high accuracy mass data, which is instrumental in the structural elucidation of novel compounds. nih.gov

For instance, the characterization of various N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives was performed using a mass spectrometer at an ionization energy of 70 eV to confirm their structures. nih.gov Similarly, the structures of newly synthesized 5-substituted-1,3,4-thiadiazole-2-thiols were unequivocally confirmed through a combination of spectroscopic methods, including mass spectrometry. researchgate.net

While direct mass spectrometry data for 1,3,4-Thiadiazol-2-ol (B1281466), 5-phenyl- is not extensively published, data for its close amine analogue, 5-Phenyl-1,3,4-thiadiazol-2-amine, is well-documented. This analogue provides a reliable reference for the expected mass spectrometric behavior of the parent compound.

Compound NameMolecular FormulaCalculated Exact Mass (Da)Source
1,3,4-Thiadiazol-2-ol, 5-phenyl-C₈H₆N₂OS178.0201Calculated
5-Phenyl-1,3,4-thiadiazol-2-amineC₈H₇N₃S177.0361 nih.gov

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. nih.gov This technique provides precise information on bond lengths, bond angles, and crystal packing, offering conclusive proof of a compound's structure in the solid state.

Studies on analogues of 1,3,4-Thiadiazol-2-ol, 5-phenyl- have successfully employed single-crystal X-ray diffraction to elucidate their structures. For example, the analysis of 2-amino-5-phenyl-1,3,4-thiadiazole revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net In the crystal, the molecules form dimers through intermolecular hydrogen bonds, which are then arranged in infinite layers. researchgate.net Another analogue, 5-(5-Phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, also features molecules linked by N—H⋯N hydrogen bonds. nih.gov Its crystal structure is further stabilized by π–π stacking interactions between the thiadiazole rings. nih.gov

The crystallographic data for 2-amino-5-phenyl-1,3,4-thiadiazole, a close structural analogue, is summarized below.

ParameterValueReference
Compound2-amino-5-phenyl-1,3,4-thiadiazole researchgate.net
Molecular FormulaC₈H₇N₃S researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)11.085(3) researchgate.net
b (Å)7.544(3) researchgate.net
c (Å)11.180(3) researchgate.net
β (°)115.22(2) researchgate.net
Volume (ų)845.8(5) researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and elemental composition. researchgate.netuobabylon.edu.iq

This technique has been widely applied in the characterization of various 1,3,4-thiadiazole derivatives. For instance, a series of azo dyes incorporating the 5-phenyl-1,3,4-thiadiazole-2-amine core and novel 1,3,4-thiadiazole compounds derived from 4-phenylbutyric acid were characterized by elemental analysis to confirm their composition. researchgate.netdergipark.org.tr

The following table presents a comparison of calculated and found elemental analysis data for several 1,3,4-thiadiazole analogues, demonstrating the accuracy of this method.

Compound/Derivative ClassMolecular FormulaElementCalculated (%)Found (%)Reference
N-(4-fluorophenyl)-5-(3-(phenyl)propyl)-1,3,4-thiadiazol-2-amineC₁₇H₁₆FN₃SC65.1565.00 dergipark.org.tr
H5.155.00
N13.4112.95
N-(4-methoxyphenyl)-5-(3-(phenyl)propyl)-1,3,4-thiadiazol-2-amineC₁₈H₁₉N₃OSC66.4365.58 dergipark.org.tr
H5.885.70
N12.9112.58
Azo dye derivative of 5-phenyl-1,3,4-thiadiazole-2-amineC₁₄H₁₀N₄O₂SC56.3756.32 researchgate.net
H3.383.35
N18.7818.75

Computational and Theoretical Investigations of 1,3,4 Thiadiazol 2 Ol, 5 Phenyl Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal in studying the ground and excited state properties of heterocyclic systems like 5-phenyl-1,3,4-thiadiazol-2-ol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, molecular structure, and various electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. sapub.org DFT calculations, often using basis sets like 6-311G(d,p), help in determining parameters such as bond lengths, bond angles, and the distribution of electron density. jmaterenvironsci.com

The analysis of Mulliken population provides a means to estimate partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. jmaterenvironsci.com For instance, in studies of similar 2-amino-5-phenyl-1,3,4-thiadiazole rings, the sulfur and nitrogen heteroatoms have distinct atomic charges. jmaterenvironsci.com The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole ring are generally electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.com

Table 1: Calculated Mulliken Atomic Charges for a 2-amino-5-phenyl-1,3,4-thiadiazole derivative jmaterenvironsci.com Note: This data is for a closely related analog to illustrate the charge distribution typically found in this class of compounds.

AtomCharge (ē)
S10.243
C20.239
N3-0.421
N4-0.468
C50.310

This interactive table presents the calculated partial atomic charges on the heteroatoms and adjacent carbons of the thiadiazole ring, indicating the electronic environment.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. This methodology is crucial for understanding and predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of compounds. aip.org By calculating the vertical transition energies and oscillator strengths, TD-DFT helps to interpret the electronic transitions occurring when a molecule absorbs light. researchgate.net

For thiadiazole derivatives, TD-DFT can elucidate the nature of these transitions, such as n–π* or π–π* charge transfers, which are responsible for their photophysical properties. sapub.org Studies on similar heterocyclic systems have shown that the choice of functional (e.g., B3LYP, PBE0) can influence the calculated position of absorption and emission bands, but TD-DFT remains a valuable tool for reproducing and understanding experimental spectra. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques to simulate and analyze molecular behavior. For 1,3,4-Thiadiazol-2-ol (B1281466), 5-phenyl-, these approaches are vital for studying dynamic processes like tautomerism and for predicting chemical reactivity.

The compound 1,3,4-Thiadiazol-2-ol, 5-phenyl- can exist in equilibrium between its enol (-OH) and keto (=O) tautomeric forms. This keto-enol tautomerism is a significant characteristic of many 1,3,4-thiadiazole derivatives and can be influenced by environmental factors such as solvent polarity. documentsdelivered.comnih.gov

Experimental and spectroscopic studies on related compounds confirm the presence of both tautomers in solution. nih.gov The equilibrium can shift depending on the solvent used. For example, in some 1,3,4-thiadiazole derivatives, the keto form is favored in polar aprotic solvents like DMSO, whereas the enol form predominates in non-polar solvents such as chloroform. documentsdelivered.comnih.gov This shift is attributed to changes in hydrogen bonding and interactions between the solute and solvent molecules. mdpi.com The ability to exist in different tautomeric forms is a key factor in the chemical and biological behavior of these compounds. mdpi.com

Table 2: Influence of Solvent Polarity on Tautomeric Equilibrium in 1,3,4-Thiadiazole Derivatives nih.govnih.gov

Solvent TypePredominant TautomerRationale
Polar Aprotic (e.g., DMSO)KetoStabilizes the more polar keto form.
Non-polar (e.g., Chloroform)EnolFavors the less polar enol form.
Polar Protic (e.g., Methanol)Mixture (Keto/Enol)Solvent can form hydrogen bonds with both forms, leading to a mixture.

This interactive table summarizes the general trend of solvent effects on the keto-enol equilibrium for this class of compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energies of the HOMO and LUMO, and particularly the energy gap between them (ΔE = ELUMO – EHOMO), are critical chemical reactivity indices. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it can be more easily excited. sapub.orgnumberanalytics.com For 1,3,4-thiadiazole derivatives, the HOMO is often localized on the sulfur atom and parts of the ring, while the LUMO may be distributed across the carbon and nitrogen atoms of the heterocyclic system. researchgate.net These calculations help identify the most probable sites for electrophilic and nucleophilic attack. chemicalbook.com

Table 3: Representative FMO Energies for a 1,3,4-Thiadiazole Derivative sapub.org Note: This data is for 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole to illustrate the concept.

Molecular OrbitalEnergy (eV)
HOMO-8.544
LUMO-6.118
HOMO-LUMO Gap (ΔE) 2.426

This interactive table shows example HOMO and LUMO energy values and the resulting energy gap, which is a key predictor of molecular reactivity.

Computational studies allow for the estimation of both ground-state (μg) and excited-state (μe) dipole moments. For many thiadiazole derivatives, the excited-state dipole moment is found to be greater than the ground-state dipole moment. aip.org This increase indicates a significant redistribution of electron density upon electronic excitation, suggesting an intramolecular charge transfer (ICT) character in the excited state. sapub.orgaip.org This charge transfer, often from the thiadiazole ring to substituent groups or vice versa, is fundamental to the molecule's fluorescence and other photophysical properties. sapub.org

Studies on Molecular Aggregation and Intermolecular Interactions

Theoretical and computational studies have been instrumental in understanding the non-covalent forces that govern the assembly of 5-phenyl-1,3,4-thiadiazole derivatives. These investigations reveal how molecular structure and the surrounding environment dictate aggregation behavior.

Spectroscopic studies on related compounds, such as 4-(5-alkyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diols, have shown that molecular aggregation is highly dependent on both the compound's concentration and the nature of the solvent. rsc.org For instance, in dimethyl sulfoxide (B87167) (DMSO), concentration changes lead to different spectral forms, indicating aggregation, whereas single bands are observed in solvents like methanol (B129727) or ethanol. rsc.org This suggests that the interplay of solute-solute and solute-solvent interactions is a key determinant of aggregation. The structure of substituents also plays a significant role; variations in alkyl chain length can induce different aggregation patterns. rsc.org

In the solid state, intermolecular interactions are critical for determining the crystal packing. Studies on analogous heterocyclic systems, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, have identified π-π stacking as a dominant intermolecular force. dergipark.org.tr In these structures, molecules often arrange in a 'head-to-head' stacking of columns. dergipark.org.tr The subtle balance of these very weak intermolecular forces can give rise to polymorphism, where different crystal structures are formed. dergipark.org.tr For the 5-phenyl-1,3,4-thiadiazole core, the aromatic phenyl ring and the thiadiazole ring provide ample opportunity for such stacking interactions, which are fundamental to the organization of molecules in the solid state and can influence material properties. The mesoionic nature of the 1,3,4-thiadiazole ring may also contribute to strong interactions with biological targets like proteins and DNA. nih.gov

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has been widely used to elucidate the reaction mechanisms for the synthesis and chemical behavior of the 1,3,4-thiadiazole ring system.

A prevalent synthetic route to 5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid (such as benzoic acid for the 5-phenyl derivative) with thiosemicarbazide (B42300). Theoretical studies support a mechanism involving the initial acylation of thiosemicarbazide, followed by an intramolecular cyclodehydration to form the thiadiazole ring. nih.govmdpi.com Reagents like phosphorus oxychloride or polyphosphate ester (PPE) are often used to facilitate this process, and computational models help to understand their role in promoting the reaction steps. nih.govmdpi.com

The 1,3,4-thiadiazole ring itself is an electron-deficient aromatic system. chemicalbook.com This property, confirmed by computational calculations, dictates its reactivity. chemicalbook.com The carbon atoms at positions 2 and 5 are electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms. chemicalbook.com Consequently, these positions are generally inert to electrophilic substitution but are susceptible to nucleophilic attack. chemicalbook.com DFT studies on various 1,3,4-thiadiazole derivatives help in analyzing their electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. dergipark.org.tr For example, theoretical calculations have shown that electronegative substituents can reduce the HOMO-LUMO gap, affecting the molecule's electronic properties and absorption spectra. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. For 1,3,4-thiadiazole derivatives, these studies are vital for designing new molecules with enhanced therapeutic potential.

In a typical QSAR study of 1,3,4-thiadiazole derivatives, various molecular descriptors are calculated for a series of compounds. These descriptors quantify different aspects of the molecule's structure, such as its topology, electronic properties, and hydrophobicity. The goal is to develop a mathematical model that predicts the activity of new, unsynthesized compounds.

Several studies have successfully applied QSAR to different classes of 1,3,4-thiadiazole derivatives. For instance, in the development of antimicrobial agents, QSAR models have been built using multiple linear regression (MLR), non-linear regression, and artificial neural networks (ANN). researchgate.net These models use descriptors that can include 2D-autocorrelation and topological parameters, which have been found to be influential for antileishmanial activity. dergipark.org.tr

Three-dimensional QSAR (3D-QSAR) studies provide even more detailed insights by considering the 3D structure of the molecules. In a study on PIM-1 kinase inhibitors based on the 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold, models were generated using partial least squares regression (PLSR). nih.gov These models highlighted the importance of steric and electrostatic fields at specific points around the molecule. For example, the models suggested that bulky, hydrophobic, and electronegative groups at particular positions could enhance biological activity. nih.gov

The table below summarizes common descriptors and models used in QSAR/QSPR studies of 1,3,4-thiadiazole derivatives.

Study Type Descriptors Used Statistical Models Key Findings Reference
2D-QSAR Topological, 2D-Autocorrelation DescriptorsMultiple Linear Regression (MLR)Identified key structural parameters influencing antileishmanial activity. dergipark.org.tr
2D-QSAR Molinspiration Descriptors (LogP, TPSA, nViolations of Lipinski's Rule)-Assessed drug-likeness and pharmacokinetic properties of synthesized compounds. researchgate.net
3D-QSAR Steric and Electrostatic Fields (from PLSR)Genetic Algorithm (GA), Partial Least Squares (PLSR)Indicated that bulky, hydrophobic, and electronegative substituents at specific positions favor potent PIM-1 inhibition. nih.gov
QSAR Various physicochemical descriptorsMultiple Linear Regression (MLR), Artificial Neural Network (ANN)Developed predictive models for antileishmanial activity of nitroheteroaryl-thiadiazole derivatives. researchgate.net

These computational and theoretical approaches are indispensable for the rational design of novel 5-phenyl-1,3,4-thiadiazole-based compounds, enabling researchers to predict molecular behavior and prioritize synthetic targets with desired properties.

Advanced Research Areas and Potential Applications of 1,3,4 Thiadiazol 2 Ol, 5 Phenyl Derivatives

Materials Science Applications

The unique electronic and structural characteristics of 5-phenyl-1,3,4-thiadiazole derivatives make them valuable in the field of materials science. The heterocyclic ring system, with its combination of nitrogen and sulfur atoms and conjugated double bonds, facilitates strong interactions with other molecules and surfaces, leading to applications as chromophores, corrosion inhibitors, and photophysically active materials. nih.gov

The 2-amino-5-phenyl-1,3,4-thiadiazole derivative serves as a crucial intermediate in the synthesis of novel heterocyclic azo dyes. researchgate.netsemanticscholar.orgscilit.com The synthetic route typically involves a diazotization reaction of the amino group using nitrosyl sulfuric acid or sodium nitrite (B80452) in an acidic medium, followed by coupling with various electron-rich compounds. researchgate.netmdpi.com This process creates an azo linkage (-N=N-), which acts as a powerful chromophore responsible for the color of the dye.

Researchers have successfully synthesized series of these dyes by coupling the diazotized 5-phenyl-1,3,4-thiadiazole with different coupling agents, including 8-hydroxyquinoline, 2-naphthol, resorcinol, and N,N-dimethyl aniline (B41778). researchgate.netsemanticscholar.org The resulting azo dyes exhibit a range of colors and have been characterized for their potential as high-performance dyeing agents. researchgate.net The spectral properties of these dyes, determined by UV-Vis spectroscopy, confirm the influence of the various coupling components on the final color. mdpi.com For instance, different substituents on the aniline coupling partner can tune the absorption characteristics of the dye. mdpi.com These thiadiazole-based dyes are investigated for their performance on fabrics like polyester, demonstrating their applicability in the textile industry. researchgate.net

Table 1: Examples of Azo Dyes Synthesized from 2-amino-5-phenyl-1,3,4-thiadiazole

Coupling CompoundResulting Dye Structure (General)Reference
8-Hydroxyquinoline5-phenyl-1,3,4-thiadiazole-N=N-(8-hydroxyquinoline) researchgate.net
2-Naphthol5-phenyl-1,3,4-thiadiazole-N=N-(2-naphthol) researchgate.netsemanticscholar.org
Resorcinol5-phenyl-1,3,4-thiadiazole-N=N-(resorcinol) researchgate.net
N,N-dimethyl aniline5-phenyl-1,3,4-thiadiazole-N=N-(N,N-dimethyl aniline) researchgate.netmdpi.com
Aniline5-phenyl-1,3,4-thiadiazole-N=N-(aniline) mdpi.com

Derivatives of 5-phenyl-1,3,4-thiadiazole have demonstrated significant potential as corrosion inhibitors for various metals, most notably for mild steel and copper in aggressive acidic and saline environments. nih.govsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net The effectiveness of these compounds stems from the presence of heteroatoms (N, S) and the π-electrons of the aromatic and heterocyclic rings. researchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govsemanticscholar.org

Studies have shown that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The adsorption process is spontaneous and generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. semanticscholar.orgnjtech.edu.cn The inhibition efficiency is dependent on the inhibitor's concentration, with higher concentrations leading to greater surface coverage and improved protection. nih.gov For example, N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea, a related derivative, achieved an inhibition efficiency of 93.9% for mild steel in 1 M HCl at a concentration of 0.5 mM. researchgate.net Similarly, other derivatives have shown high efficiency in inhibiting copper corrosion in HCl and NaCl solutions. researchgate.netresearchgate.netnih.gov

Table 2: Corrosion Inhibition Efficiency of 5-phenyl-1,3,4-thiadiazole Derivatives

Inhibitor DerivativeMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thioureaMild Steel1 M HCl93.9 researchgate.net
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.5 M H₂SO₄High (increases with concentration) nih.gov
5,5´-(1,4-phenylene)bis(N-benzylidene-1,3,4-thiadiazol-2-amine)Mild Steel1 M HClExcellent semanticscholar.org
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-yl)-5-phenyl-1,3,4-thiadiazoleMild Steel5 M HClNot specified, but effective researchgate.net
5-(Phenyl)-4H-1,2,4-triazole-3-thiol (related structure)Copper3.5% NaClGood researchgate.net
2,5-bis(dodecyldithiazole) thiadiazoleCopperO/W Emulsion89.01 sylzyhg.com

The photophysical properties of 5-phenyl-1,3,4-thiadiazole derivatives are an active area of research, with studies focusing on their fluorescence behavior. nih.gov The core structure allows for the development of fluorescent probes and materials for optical devices. rsc.orgrsc.org Research on 2-amino-5-phenyl-1,3,4-thiadiazole (TB) and its hydroxylated analogues has revealed interesting fluorescence phenomena. nih.gov For instance, the introduction of a hydroxyl group on the phenyl ring can lead to dual fluorescence emission, an effect that is sensitive to the solvent environment and pH. nih.gov

This behavior is attributed to processes such as intramolecular charge transfer (CT), which are influenced by the molecular structure and its interaction with the surroundings. nih.gov Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to understand these properties. nih.govrsc.org In a targeted effort to develop fluorescent probes, a series of 2-phenyl-1,3,4-thiadiazole derivatives were designed and studied for their photophysical properties and inhibitory activity against specific enzymes. One derivative, PT10, was found to exhibit a significantly larger quantum yield compared to other analogues, which was attributed to smaller geometric relaxation and reorganization energy in the excited state. rsc.org This compound also showed potential for two-photon fluorescence imaging, highlighting the advanced optical applications of this chemical scaffold. rsc.org

Table 3: Photophysical Properties of Selected 5-phenyl-1,3,4-thiadiazole Derivatives

CompoundObserved PropertyKey FindingReference
2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS)FluorescenceExhibits dual fluorescence, influenced by pH and solvent. nih.gov
2-amino-5-phenyl-1,3,4-thiadiazole (TB)FluorescenceServes as a baseline compound for studying substituent effects on fluorescence. nih.gov
PT10 (a 2-phenyl-1,3,4-thiadiazole derivative)Quantum Yield, FluorescenceShows a large quantum yield and selective fluorescence response. rsc.org
PT10Two-Photon AbsorptionCalculated to have excellent two-photon absorption properties for cell imaging. rsc.org

Agricultural Chemistry Applications

The 1,3,4-thiadiazole (B1197879) ring is a prominent structural moiety in the design of modern agrochemicals due to its broad spectrum of biological activities. nih.gov Derivatives incorporating the 5-phenyl-1,3,4-thiadiazole core have been synthesized and evaluated for their potential use as fungicides and herbicides.

Research into agrochemicals has led to the synthesis of numerous 1,3,4-thiadiazole derivatives with potent fungicidal properties. A series of 2,5-disubstituted-1,3,4-thiadiazoles, where one substituent is a 5-phenyl-2-furan group, has shown considerable activity against several plant pathogenic fungi. nih.gov These compounds were particularly effective against Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. nih.gov Further studies on the mechanism suggested that these compounds may act by disrupting cell wall biosynthesis. nih.gov Other synthesized derivatives have demonstrated good fungicidal activities against pathogens such as Rhizoctonia cerealis and Botrytis cinerea. researchgate.net

In addition to fungicidal properties, derivatives of 5-phenyl-1,3,4-thiadiazole are being investigated for their herbicidal potential. researchgate.netacs.org Studies have shown that certain N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides possess good herbicidal activities. researchgate.net Another study reported that novel 1,3,4-thiadiazole derivatives containing a triazole moiety exhibited moderate herbicidal effects against dicotyledonous plants, such as Brassica campestris, at a concentration of 100 mg/L. researchgate.net The mechanism of action for some thiadiazole-based herbicides is believed to involve the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net Research in this area continues to explore different substitutions on the thiadiazole ring to develop selective and effective herbicides. researchgate.net

Compound Index

Investigation of Pesticidal and Insecticidal Potential

Derivatives of the 1,3,4-thiadiazole scaffold have been the focus of significant research for their potential as pesticides, exhibiting activity against various agricultural pests. researchgate.netfrontiersin.org Studies have demonstrated that these compounds can act as potent insecticidal agents.

For instance, a series of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives were synthesized and evaluated for their insecticidal properties against Tetranychus cinnabarinus and Aphis craccivora. nih.govtandfonline.com The results indicated that most of these compounds displayed a combination of stomach and contact toxicity. nih.govtandfonline.com Notably, one derivative, compound IVe , showed insecticidal activity against Aphis craccivora that was superior to the commercial pesticide thiacloprid (B134840) and comparable to imidacloprid. nih.govtandfonline.com Structure-activity relationship (SAR) studies highlighted that the inclusion of fluorine atoms at the meta and para positions of the benzene (B151609) ring was crucial for high bioactivity. nih.govtandfonline.com

Further research into 1,3,4-thiadiazolo[3,2-a]pyrimidine and related analogues, synthesized using solvent-free methods, showed significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. mdpi.com Derivatives containing the pyrimidine (B1678525) ring structure demonstrated high toxicity, reaching 100% in some cases. mdpi.com Similarly, new 1,3,4-thiadiazole and 1,3,4-thiadiazine derivatives bearing a sulfamoyl moiety were assessed against Spodoptera littoralis. acs.org Two compounds in this series, labeled as compounds 3 and 5 , exhibited notable potency with LC50 values of 6.42 and 6.90 mg/L, respectively. acs.org

The pesticidal applications also extend to nematicidal activity, with certain 5-substituted 1,3,4-thiadiazole derivatives showing efficacy against plant-parasitic nematodes such as root-knot nematodes (Meloidogyne spp.) and cyst-forming nematodes (Heterodera spp.).

Table 1: Insecticidal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Class/DerivativeTarget PestObserved ActivitySource(s)
1,3,4-Thiadiazole 5-fluorouracil acetamides (e.g., IVe)Aphis craccivoraActivity better than thiacloprid, comparable to imidacloprid. nih.govtandfonline.com
1,3,4-Thiadiazolo[3,2-a]pyrimidine analoguesSpodoptera littoralisHigh toxicity (up to 100%). mdpi.com
1,3,4-Thiadiazine-benzenesulfonamides (Comp. 3 & 5)Spodoptera littoralisLC50 values of 6.42 and 6.90 mg/L. acs.org

Fungicidal Activity Assessments

The fungicidal properties of 1,3,4-thiadiazole derivatives are extensively documented, with many compounds showing potent activity against a wide range of plant-pathogenic fungi. nih.govfrontiersin.orgnih.govijpcbs.com The development of commercial fungicides like Bismerthiazol and Thiodiazole-copper underscores the agricultural importance of this chemical class. nih.govfrontiersin.org

In one study, twenty new thiadiazole-linked compounds were synthesized from 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) as a starting material. researchgate.net Bioassays revealed that most of these derivatives exhibited excellent in vitro fungicidal activity. researchgate.net Specific compounds showed high efficacy against particular pathogens:

Compound D16 was highly active against Rhizoctonia solani (EC50 = 0.0028 µmol·L⁻¹). researchgate.net

Compound D12 was most effective against Botrytis cinerea (EC50 = 0.0024 µmol·L⁻¹). researchgate.net

Compound D5 showed potent activity against Stemphylium lycopersici (EC50 = 0.0105 µmol·L⁻¹) and Curvularia lunata (EC50 = 0.005 µmol·L⁻¹). researchgate.net

Another study focused on 2,5-disubstituted-1,3,4-thiadiazoles containing a 5-phenyl-2-furan moiety . nih.gov These compounds demonstrated considerable activity against five selected fungi, with particular effectiveness against Phytophthora infestans. nih.gov Morphological studies of the most promising compound, I18 , revealed that it caused swelling of hyphae, thickening of cell walls, and accumulation of dense bodies, suggesting that its mechanism of action involves disrupting cell wall biosynthesis and nutrient transport. nih.gov

Furthermore, phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have been synthesized and tested. nih.gov Compound 5b in this series displayed excellent activity against Sclerotinia sclerotiorum with an EC50 value of 0.51 μg/mL, which is comparable to the commercial fungicide Carbendazim. nih.gov

Table 2: Fungicidal Activity of Selected 5-Phenyl-1,3,4-Thiadiazole Derivatives

DerivativeTarget FungusEC50 ValueSource(s)
Compound D16Rhizoctonia solani0.0028 µmol·L⁻¹ researchgate.net
Compound D12Botrytis cinerea0.0024 µmol·L⁻¹ researchgate.net
Compound 5bSclerotinia sclerotiorum0.51 μg/mL nih.gov
Compound I18Phytophthora infestansPotent Activity nih.gov

Biochemical Target Interaction Studies

Enzyme Inhibition Mechanisms (e.g., SHP1, Carbonic Anhydrase, Alpha-Glycosidase, Protoporphyrinogen Oxidase)

The biological effects of 1,3,4-thiadiazole derivatives are often rooted in their ability to inhibit specific enzymes, making them attractive candidates for drug design and as biochemical probes.

SHP1 Inhibition: Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) is a key regulator in cell-signaling pathways, and its inhibition is a target for treating various diseases. A series of 2-phenyl-1,3,4-thiadiazole derivatives were designed and synthesized as SHP1 inhibitors. rsc.org These compounds were studied for both their inhibitory activity and photophysical properties, with the goal of creating agents that could both trace and inhibit SHP1 activity. rsc.org The representative compound PT10 exhibited a notable fluorescence response, indicating its potential for use in integrated diagnosis and treatment applications related to SHP1. rsc.org

Carbonic Anhydrase Inhibition: Carbonic anhydrase (CA) inhibitors are used as diuretics and for treating glaucoma. tandfonline.com The 1,3,4-thiadiazole scaffold is a core component of established CA inhibitors like acetazolamide. nih.govnih.gov Numerous studies have explored new derivatives for this purpose. A series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized, with compound 7i showing more potent inhibition (IC50 = 0.402 µM) than the standard drug acetazolamide. rsc.org Kinetic analysis revealed a competitive mode of inhibition. rsc.org Another study on N-(1,3,4-thiadiazole-2-yl)acetamide derivatives identified compounds that potently inhibited human CA isoforms (hCA I and hCA II) in the low nanomolar range, significantly more effective than acetazolamide. tandfonline.com

Alpha-Glucosidase Inhibition: Alpha-glucosidase inhibitors are oral antidiabetic drugs. Novel classes of 1,3,4-thiadiazole derivatives have shown significant potential in this area. nih.govtandfonline.com Hybrids of 1,3,4-thiadiazole–1,2,3-triazole were synthesized, with one derivative (9n ) proving to be approximately 26 times more active than the standard drug acarbose. tandfonline.com Similarly, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were assessed, with several compounds demonstrating excellent inhibitory profiles, far exceeding the potency of acarbose. nih.gov For example, compound 8 in this series had an IC50 value of 1.10 ± 0.10 μM compared to 11.50 ± 0.30 μM for acarbose. nih.gov

Protoporphyrinogen Oxidase Inhibition: Protoporphyrinogen oxidase (PPO) is a critical enzyme in porphyrin biosynthesis and a major target for herbicides. acs.orgmdpi.com Hybrid molecules combining N-phenylisoxazoline and thiadiazolo[3,4-a]pyridazine scaffolds were designed as PPO inhibitors. acs.org These derivatives showed excellent herbicidal activity, and mechanistic studies revealed that one compound, 2b , was converted in plants to a more potent metabolite (5 ) that inhibited nicotiniana tabacum PPO (NtPPO) with high efficacy (Ki = 4.6 nM). acs.org

Table 3: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives

Enzyme TargetDerivative ClassKey FindingSource(s)
SHP12-phenyl-1,3,4-thiadiazolesCompound PT10 showed fluorescence response and inhibitory activity. rsc.org
Carbonic Anhydrase1,3,4-thiadiazole-thiazolidinonesCompound 7i (IC50 = 0.402 µM) was more potent than acetazolamide. rsc.org
Alpha-Glucosidase1,3,4-thiadiazole–1,2,3-triazole hybridsCompound 9n was ~26 times more active than acarbose. tandfonline.com
Protoporphyrinogen OxidaseN-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybridsMetabolite 5 showed potent NtPPO inhibition (Ki = 4.6 nM). acs.org

Antioxidant Activity Mechanisms

Many 1,3,4-thiadiazole derivatives have been investigated for their antioxidant properties. Oxidative stress is implicated in numerous diseases, making antioxidant compounds highly valuable. The antioxidant activity of these derivatives is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP).

In a study of 1,3,4-thiadiazole derivatives with thiophene (B33073) groups , TLC-DPPH and DPPH assays were used to screen for antioxidant activity. kastamonu.edu.tr Compound 1 in this series exhibited the highest antioxidant potential across all tested concentrations, a finding supported by density functional theory (DFT) calculations. kastamonu.edu.tr

Another investigation into new 1,2,4-triazole and 1,3,4-thiadiazole derivatives found that compound 9h , N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, showed excellent antioxidant activity, surpassing that of the standard drug used in the assay.

Research on various thiazole (B1198619) and thiazolidinone derivatives with phenolic fragments also highlights the contribution of the heterocyclic core to antioxidant effects. mdpi.com The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process facilitated by the electronic properties of the thiadiazole ring and its substituents.

Future Directions and Emerging Research Paradigms

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives is increasingly moving towards greener and more efficient methodologies. researchgate.net Traditional synthesis methods are often being replaced by techniques that reduce chemical waste, shorten reaction times, and are more economical. researchgate.netnanobioletters.com Green chemistry approaches such as microwave-assisted organic synthesis (MAOS) and ultrasonication are at the forefront of this shift. nanobioletters.com These methods offer significant advantages over conventional heating, including higher yields (often in the 75-90% range) and reduced reaction times. nanobioletters.com The use of eco-friendly, non-hazardous, and reproducible protocols is a key focus. nanobioletters.com For instance, solvent-free and solid-solid wet condition syntheses are being explored to create aryl-substituted 1,2,4-thiadiazoles, highlighting the move away from volatile and often toxic organic solvents. mdpi.com

Synthesis MethodKey AdvantagesReference
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, higher yields, eco-friendly. nanobioletters.com
UltrasonicationReduced chemical waste and reaction times, energy efficient. researchgate.netnanobioletters.com
Solvent-free/Grinding approachEnvironmentally benign, excellent yields (90-99%), short reaction times (5-15 min). mdpi.com

These sustainable practices not only address environmental concerns but also contribute to the economic viability of producing 1,3,4-thiadiazole derivatives for various applications.

Integration of Advanced Spectroscopic and Microscopic Techniques for Structural Elucidation

The precise determination of the chemical structure is fundamental to understanding the properties and activity of 1,3,4-Thiadiazol-2-ol (B1281466), 5-phenyl- and its analogues. A suite of advanced spectroscopic techniques is routinely employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the molecular framework and the chemical environment of individual atoms. researchgate.netrsc.orgmdpi.com Infrared (IR) spectroscopy is used to identify characteristic functional groups present in the molecule. researchgate.netrsc.orgmdpi.com

UV-Visible (UV-Vis) spectroscopy helps in understanding the electronic transitions within the molecule. researchgate.netresearchgate.net Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.netresearchgate.net For an unambiguous three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths and angles. researchgate.net The combination of these techniques allows for a comprehensive and accurate structural elucidation of newly synthesized 1,3,4-thiadiazole derivatives. rsc.orgnih.govmdpi.com

TechniqueInformation ObtainedReference
1H-NMR and 13C-NMRDetailed molecular framework, chemical environment of atoms. researchgate.netrsc.orgmdpi.com
Infrared (IR) SpectroscopyIdentification of functional groups. researchgate.netrsc.orgmdpi.com
UV-Visible (UV-Vis) SpectroscopyElectronic transitions within the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS)Molecular weight and fragmentation pattern. researchgate.netresearchgate.net
Single-Crystal X-ray DiffractionPrecise three-dimensional structure, bond lengths, and angles. researchgate.net

Predictive Modeling and Machine Learning in Compound Design

The integration of computational tools, including predictive modeling and machine learning, is revolutionizing the design of new 1,3,4-thiadiazole derivatives. researchgate.netfrontiersin.orgspringernature.com These in-silico methods accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of virtual compounds before their actual synthesis. nanobioletters.comoaji.net Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. oaji.netlaccei.orgsemanticscholar.org This allows for the identification of key structural features that are crucial for a desired pharmacological effect. oaji.net

Molecular docking is a powerful computational technique used to predict the binding orientation of a ligand to its target protein, providing insights into the mechanism of action at a molecular level. nih.govmdpi.com Machine learning algorithms, such as Random Forests and Support Vector Machines, are increasingly being used to build predictive models for various biological activities, including anti-urease and 5-lipoxygenase inhibition. researchgate.netlaccei.orgnih.govnih.gov These models, trained on large datasets of known active and inactive compounds, can rapidly screen virtual libraries to identify promising candidates for synthesis and further testing. researchgate.netnih.gov

Computational ApproachApplication in Compound DesignReference
Quantitative Structure-Activity Relationship (QSAR)Identifies key structural features for biological activity. oaji.netlaccei.orgsemanticscholar.org
Molecular DockingPredicts binding modes and interactions with target proteins. nih.govmdpi.com
Machine Learning (e.g., Random Forest, SVM)Predicts bioactivity of novel compounds, screens virtual libraries. researchgate.netlaccei.orgnih.govnih.gov

Exploration of Novel Bio-conjugates and Hybrid Systems

To enhance the therapeutic potential and target specificity of 1,3,4-thiadiazole derivatives, researchers are exploring the development of novel bioconjugates and hybrid molecules. nih.gov This strategy involves chemically linking the 1,3,4-thiadiazole scaffold to other pharmacologically active moieties or biomolecules. The resulting hybrid compounds can exhibit synergistic or additive effects, leading to improved efficacy. nih.gov For example, imidazo[2,1-b] nanobioletters.comnih.govnih.govthiadiazole hybrids have been synthesized and evaluated for their antibacterial and antioxidant properties. nih.gov

The design of these hybrid systems often involves the incorporation of different pharmacophores to the target 1,3,4-thiadiazole structure. nih.gov This approach has led to the development of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov The synthesis of such hybrid molecules is a promising avenue for the development of new therapeutic agents with enhanced and multifaceted pharmacological profiles.

Investigation into Unexplored Application Domains

While 1,3,4-thiadiazole derivatives are well-known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, there is a growing interest in exploring their potential in other, less conventional domains. researchgate.netisres.orgresearchgate.net One such emerging area is materials science, where these compounds have shown promise as corrosion inhibitors for metals and alloys. isres.orgresearchgate.netnovapublishers.com The unique electronic properties of the thiadiazole ring make it an effective agent in preventing the corrosion of materials like carbon steel. researchgate.net

Furthermore, the photophysical properties of some 1,3,4-thiadiazole derivatives, such as fluorescence, open up possibilities for their use in developing sensors and imaging agents. nih.govmdpi.com The investigation of these compounds in agricultural applications, for instance as pesticides or nitrification inhibitors, is another area of active research. researchgate.netisres.org The inherent versatility of the 1,3,4-thiadiazole scaffold suggests that many more applications are yet to be discovered, making it a fertile ground for future scientific exploration. isres.orgrsc.org

Mechanistic Studies of Biological Activities at a Molecular Level

A deep understanding of the molecular mechanisms underlying the biological activities of 1,3,4-Thiadiazol-2-ol, 5-phenyl- and its derivatives is crucial for the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these compounds with various biological targets. nih.govmdpi.com For example, research has shown that certain 1,3,4-thiadiazole derivatives can inhibit enzymes like dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) by forming specific interactions, such as hydrogen bonds and arene-arene interactions, with key amino acid residues in the active site. nih.govmdpi.com

Western blot analysis has been used to confirm the inhibitory effects of these compounds on specific signaling pathways, such as the phosphorylation of EGFR and HER-2. mdpi.com By identifying the specific molecular targets and understanding the structure-activity relationships, researchers can design new derivatives with optimized interactions and improved pharmacological profiles. nih.govnih.gov These mechanistic insights are vital for translating the promising in vitro activities of 1,3,4-thiadiazole derivatives into effective therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-phenyl-1,3,4-thiadiazol-2-ol and its derivatives?

  • Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids or their esters under acidic or basic conditions. For example, intermediates like 5-phenylamino-1,3,4-thiadiazole-2-thiol are prepared by reacting thiosemicarbazides with chloroacetyl chloride in the presence of triethylamine . Sodium monochloroacetate in aqueous medium is also used to generate thioether-linked derivatives .
  • Key Steps : Cyclization, nucleophilic substitution, and acid-catalyzed condensations are critical. Reactions are monitored via TLC, and purity is confirmed by melting points and spectral data (IR, NMR) .

Q. How are structural and compositional analyses performed for 5-phenyl-1,3,4-thiadiazol-2-ol derivatives?

  • Characterization Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at 1640 cm⁻¹, S-H at 2560 cm⁻¹) .
  • NMR Spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.12–7.69 ppm in 1H^1H NMR) .
  • X-ray Crystallography : Resolves crystal structures, as seen in 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) .

Q. What substituents are typically introduced to modulate biological activity?

  • Common Modifications :

  • Aryl Groups : Phenyl, fluorophenyl, or bromophenyl substituents enhance antifungal/antibacterial activity .
  • Thioether Linkages : Improve solubility and bioavailability (e.g., via sodium monochloroacetate reactions) .
  • Triazole/Thiazole Hybrids : Increase bioactivity by enabling π-π stacking with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

  • Case Study : While some studies report potent antifungal activity (e.g., against Candida albicans), others note limited efficacy. This discrepancy may arise from:

  • Structural Variations : Minor changes in substituents (e.g., electron-withdrawing vs. donating groups) alter binding affinity .
  • Assay Conditions : Differences in microbial strains, incubation times, or solvent systems (DMSO vs. aqueous buffers) affect results .
    • Resolution Strategy : Standardize protocols (e.g., CLSI guidelines) and use computational docking to predict binding modes before in vitro testing .

Q. What strategies optimize synthetic yields for complex thiadiazole-triazole hybrids?

  • Optimization Approaches :

  • Catalyst Selection : Triethylamine or pyridine enhances cyclization efficiency in chloroacetyl chloride-mediated reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Reactions at 60–80°C reduce side products (e.g., oxidation of thiol groups) .
    • Yield Improvements : Reported yields increase from 50% to >80% via microwave-assisted synthesis .

Q. How do molecular docking studies inform the design of bioactive thiadiazole derivatives?

  • Methodology : Docking tools (AutoDock Vina, Schrödinger Suite) predict interactions with targets like fungal cytochrome P450 or bacterial dihydrofolate reductase. For example:

  • Hydrogen Bonding : Thiadiazole sulfur and nitrogen atoms bind to active-site residues (e.g., Thr318 in C. albicans CYP51) .
  • Hydrophobic Interactions : Aryl substituents occupy hydrophobic pockets, enhancing binding affinity .
    • Validation : Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro MIC values .

Methodological Tables

Table 1 : Spectral Data for Key Intermediates

CompoundIR (cm⁻¹)1H^1H NMR (δ, ppm)Reference
5-Phenyl-1,3,4-thiadiazole-2-thiol2560 (S-H), 1640 (C=N)7.12–7.69 (m, 5H, Ar-H)
Chloroacetyl derivative1680 (C=O)4.21 (s, 2H, CH₂)

Table 2 : Biological Activity Trends

SubstituentAntimicrobial Activity (MIC, μg/mL)Antifungal TargetReference
4-Fluorophenyl2.5 (E. coli)Dihydrofolate reductase
5-Phenylthioether1.0 (C. albicans)Cytochrome P450 lanosterol 14α-demethylase

Key Recommendations

  • Prioritize hybrid scaffolds (e.g., thiadiazole-triazoles) for enhanced bioactivity .
  • Use combinatorial libraries and QSAR models to explore substituent effects systematically .
  • Validate in silico predictions with standardized in vitro assays to minimize data variability .

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